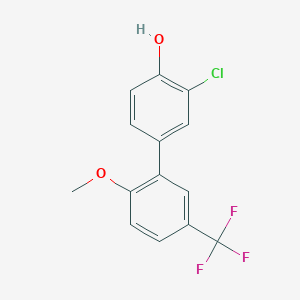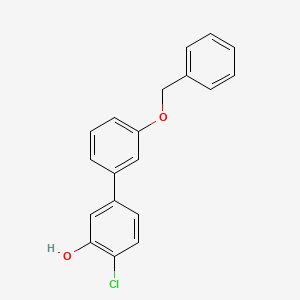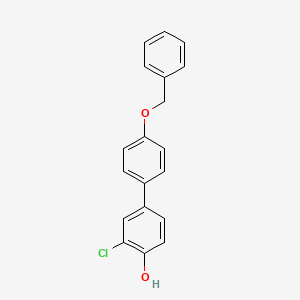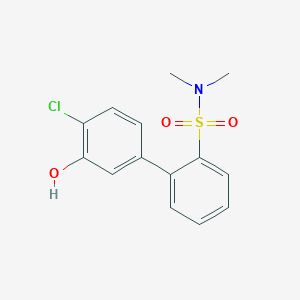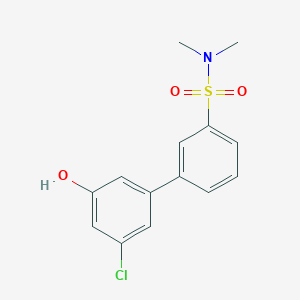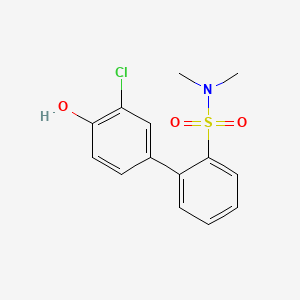
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is a phenolic compound with a unique structure and properties. It is an important component in the synthesis of a variety of compounds, and has been widely used in scientific research and laboratory experiments. The purpose of
Scientific Research Applications
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of polymers and as a ligand in metal-catalyzed reactions. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of various compounds and as a substrate for the detection of enzymes.
Mechanism of Action
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is a phenolic compound that has a unique structure and properties. It is known to interact with various proteins, enzymes, and receptors, and this interaction is thought to be the mechanism of action of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It is believed to interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions, and with receptors via electrostatic interactions.
Biochemical and Physiological Effects
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antifungal properties. It has also been shown to have anti-tumor and anti-cancer properties, and to have antioxidant and neuroprotective effects. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have antinociceptive and analgesic properties.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and is readily available. It is also easy to handle and store, and has a high solubility in a variety of solvents. In addition, it has a high purity, and can be easily separated from other compounds. However, it has some limitations. It is not a very stable compound, and can decompose when exposed to high temperatures or light. In addition, it can react with other compounds and may interfere with other experiments.
Future Directions
There are a number of potential future directions for the use of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as peptides and nucleosides. It could also be used as a fluorescent probe for the detection of various compounds, or as a substrate for the detection of enzymes. In addition, it could be used in the development of new drugs, or as a catalyst in the synthesis of polymers. Finally, it could be used in the development of new materials, such as coatings and adhesives.
Synthesis Methods
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80°C for 2 hours. The reaction produces a mixture of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% and 2-chloro-4-(2-N-dimethylsulfamoylphenyl)phenol, which can be separated by column chromatography.
properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPJEIEPHKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





